N-cyclohexyl-1-ethylpiperidin-4-amine
Description
Properties
CAS No. |
901375-03-9 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-cyclohexyl-1-ethylpiperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h12-14H,2-11H2,1H3 |
InChI Key |
VDQZWPMNOAVCJL-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCN1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclohexyl-1-ethylpiperidin-4-amine with structurally related piperidin-4-amine derivatives, based on data from patents, catalogs, and synthetic procedures in the evidence:
Structural and Functional Differences
- Cyclohexyl vs. Cycloheptyl : N-Cycloheptylpiperidin-4-amine has a larger cycloheptyl ring, increasing molecular weight and possibly steric hindrance compared to the cyclohexyl analog.
- Ethyl vs. Methyl : The 1-ethyl group in the target compound may confer greater metabolic stability than 1-methyl derivatives (e.g., N-(2-methoxyethyl)-1-methylpiperidin-4-amine ).
- Aromatic vs.
Physicochemical and Spectral Properties
- Mass Spectrometry : Piperidin-4-amine analogs show characteristic [M+H]+ peaks (e.g., m/z 198 for (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine ). The target compound’s expected m/z would align with its molecular weight (~210).
- NMR Spectroscopy : 1H NMR of similar compounds (e.g., δ 8.87 for pyridine protons in ) highlights substituent-dependent shifts. Cyclohexyl protons are expected near δ 1.0–2.0.
Preparation Methods
Synthesis via Nucleophilic Substitution Using Cyclohexyl Halides and Piperidine Derivatives
One of the most documented and efficient routes involves the nucleophilic substitution reaction between cyclohexyl halides (such as cyclohexyl bromide, chloride, or iodide) and piperidine derivatives protected with Boc (tert-butyloxycarbonyl) groups. This method proceeds through the following steps:
Step 1: Formation of 4-Boc-1-cyclohexylpiperazine Intermediate
In an organic solvent like acetonitrile, cyclohexyl halide is reacted with 1-Boc-piperazine and an inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate) under reflux conditions. The reaction time is typically 1–3 hours, yielding 4-Boc-1-cyclohexylpiperazine after filtration and concentration.
Step 2: Boc Deprotection and Formation of Hydrochloride Salt
The intermediate is treated with acid (hydrochloric acid or sulfuric acid) in an alcohol solvent (methanol or ethanol), heated under reflux for 2–4 hours. After solvent evaporation and pulping with isopropanol, 1-cyclohexylpiperazine hydrochloride is isolated by filtration.
Step 3: Free Base Recovery and Purification
The hydrochloride salt is dissolved in water, and the pH is adjusted to 12–14 using a strong base (sodium hydroxide or potassium hydroxide). The free base is extracted with an organic solvent such as dichloromethane or chloroform, followed by solvent evaporation and reduced pressure distillation to obtain pure 1-cyclohexylpiperazine.
This method avoids the use of costly reagents like sodium triacetoxyborohydride and simplifies post-reaction workup by filtration, thus reducing time and labor while maintaining high purity and yield.
| Step | Reagents & Conditions | Product | Reaction Time |
|---|---|---|---|
| 1 | Cyclohexyl halide, 1-Boc-piperazine, inorganic base, acetonitrile, reflux | 4-Boc-1-cyclohexylpiperazine (Intermediate 1) | 1–3 hours |
| 2 | Acid (HCl or H2SO4), methanol or ethanol, reflux | 1-cyclohexylpiperazine hydrochloride | 2–4 hours |
| 3 | NaOH or KOH (pH 12–14), extraction solvent, reduced pressure distillation | Pure 1-cyclohexylpiperazine | Variable |
Note: Although this patent specifically describes 1-cyclohexylpiperazine, the approach is directly applicable to this compound synthesis by adapting the piperidine precursor to include the 1-ethyl substitution.
Use of Piperidone Building Blocks and Aza-Michael Cyclization
Another synthetic approach involves the preparation of substituted piperidones followed by reductive amination or aza-Michael addition to introduce the desired substituents.
Preparation of 4-piperidones: Substituted divinyl ketones are oxidized and cyclized using manganese dioxide-mediated one-pot oxidation-cyclization, yielding N-substituted 4-piperidones in moderate to good yields.
Subsequent Functionalization: These piperidones can be further modified by reductive amination with ethylamine to introduce the ethyl group at the 1-position and cyclohexylamine or cyclohexyl derivatives to introduce the cyclohexyl substituent at the nitrogen.
This method is advantageous for accessing stereochemically defined and diverse piperidine derivatives, including this compound, with control over substitution patterns and stereochemistry.
Multicomponent Reactions (Ugi Four-Component Reaction)
The Ugi four-component reaction (Ugi-4CR) is a versatile method to synthesize piperidine derivatives by combining amines, isocyanides, aldehydes or ketones, and carboxylic acids in a one-pot reaction.
Procedure: Starting from N-substituted 4-piperidone, isocyanides, primary amines (including ethylamine), and carboxylic acids, the reaction in methanol at room temperature over 72 hours yields diverse substituted piperidines.
Advantages: This method allows rapid generation of compound libraries with diverse substituents, including N-cyclohexyl and 1-ethyl groups, facilitating structure-activity relationship studies.
Yields: Moderate to good yields are typically obtained, and the method is experimentally simple and atom-economic.
Synthesis of Cyclohexyl Ethylamine Intermediates
A related synthetic step involves preparing 2-(1-cyclohexenyl)ethylamine intermediates via:
Reaction of 1-cyclohexenylacetonitriles with hydrobromic acid to form 1-bromine cyclohexyl ethanamine.
Catalytic hydrogenation using Ni-Pd alloy under 1–5 MPa pressure at 50–120°C to yield 1-bromine cyclohexyl ethylamine.
Treatment with saturated NaOH ethanol solution at 80–150°C to obtain cyclohexene ethylamine.
This three-step process is simple, cost-effective, and suitable for industrial scale-up, providing key intermediates for further functionalization to this compound.
Comparative Summary of Preparation Methods
Research Findings and Optimization Notes
Avoiding costly reducing agents like sodium triacetoxyborohydride reduces production costs significantly without compromising yield or purity.
The choice of inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate) and organic solvent (preferably acetonitrile) critically affects reaction efficiency in nucleophilic substitution.
Acid type and molar ratios during Boc deprotection influence the yield and purity of the hydrochloride salt intermediate.
The Ugi reaction enables rapid diversification but requires chromatographic purification to isolate the desired amine derivatives.
Manganese dioxide-mediated oxidation-cyclization offers a mild and atom-efficient route to substituted piperidones, useful as building blocks for further elaboration.
Industrially, the three-step synthesis of cyclohexyl ethylamine intermediates under controlled temperature and pressure conditions is practical and cost-effective.
Q & A
Q. What are the optimal synthetic routes for N-cyclohexyl-1-ethylpiperidin-4-amine?
The synthesis typically involves alkylation of a piperidine precursor. For example, N-cyclohexylpiperidin-4-amine can be reacted with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or ethanol. Reflux conditions (70–80°C for 12–24 hours) are often employed to ensure complete conversion . Post-reaction purification via column chromatography or preparative TLC is recommended to isolate the product in high purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS (ESI+) provides molecular weight verification (e.g., expected m/z for C₁₃H₂₆N₂: 210.3 [M+H]⁺), while ¹H NMR characterizes proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, piperidine methylene at δ 2.5–3.0 ppm). ¹³C NMR further confirms carbon backbone assignments .
Q. What purification methods are recommended for this compound?
Common methods include:
- Column chromatography with silica gel and gradients of ethyl acetate/hexane.
- Preparative TLC for small-scale purification .
- Recrystallization using ethanol or dichloromethane/hexane mixtures to enhance crystalline purity .
Advanced Research Questions
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?
SAR studies involve systematic modifications to the cyclohexyl or ethyl groups, followed by in vitro assays (e.g., receptor binding or enzyme inhibition). For example:
- Replace the cyclohexyl group with aryl or smaller alkyl groups to assess steric effects.
- Introduce electron-withdrawing/donating substituents on the ethyl chain to evaluate electronic interactions.
- Use computational docking simulations to predict binding affinities to targets like GPCRs or kinases .
Q. How can conflicting data regarding the compound’s biological activity be resolved?
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Orthogonal assays : Validate activity using disparate methods (e.g., fluorescence polarization vs. radiometric assays).
- Purity verification : Reanalyze batches via HPLC (>95% purity threshold) .
- Control experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .
Q. What role do stereochemical considerations play in the synthesis and activity of this compound?
Stereochemistry significantly impacts biological activity. For example:
- Enantioselective synthesis : Use chiral catalysts (e.g., BINAP ligands) to isolate (R)- or (S)-enantiomers.
- Activity testing : Compare enantiomers in vitro—e.g., (R)-isomers may show higher affinity for serotonin receptors due to spatial compatibility .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Key parameters include:
- Solvent selection : Ethanol or acetonitrile for better solubility.
- Catalyst optimization : Transition metals (e.g., Pd/C) for hydrogenation steps.
- Temperature control : Gradual heating to avoid side reactions (e.g., over-alkylation) .
Data Contradiction Analysis
Q. Why might NMR spectra vary between batches of this compound?
Discrepancies often stem from:
- Residual solvents : Incomplete drying may introduce peaks (e.g., δ 1.1 ppm for ethanol).
- Conformational flexibility : Cyclohexyl chair-flip dynamics can broaden proton signals. Use low-temperature NMR (−20°C) to stabilize conformers .
Methodological Tables
Q. Table 1. Example Reaction Conditions for Synthesis
| Step | Reagent/Condition | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | Acetonitrile | 80°C | 24 h | 65–75% | |
| Purification | Silica gel column | EtOAc/Hexane (3:7) | RT | – | 90% |
Q. Table 2. Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexyl (axial) | 1.2–1.8 | Multiplet | 10H |
| Piperidine CH₂ | 2.5–3.0 | Triplet | 4H |
| Ethyl CH₃ | 1.1 | Triplet | 3H |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
